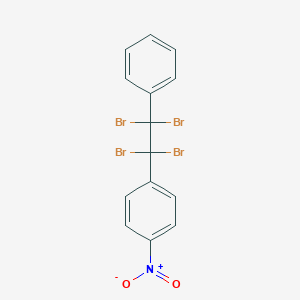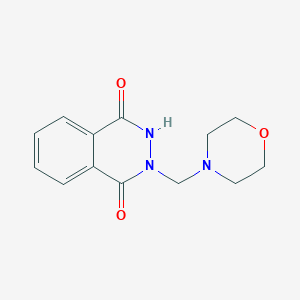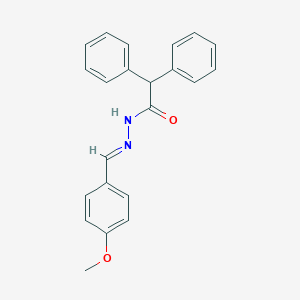![molecular formula C18H13N3O2S B385893 1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}](/img/structure/B385893.png)
1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone} is a complex organic molecule that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone} typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Condensation Reaction: The final step involves the condensation of the hydrazone with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone} involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.
Pathways Involved: The compound interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone}: can be compared with other thiazole-containing compounds such as:
Uniqueness
- Structural Uniqueness : The combination of a thiazole ring, hydrazone linkage, and hydroxyphenyl group in a single molecule is unique and contributes to its diverse reactivity and potential applications.
- Functional Uniqueness : Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and materials science.
1H-indene-1,3(2H)-dione 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone} , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H13N3O2S |
|---|---|
Peso molecular |
335.4g/mol |
Nombre IUPAC |
(3E)-3-[[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]inden-1-one |
InChI |
InChI=1S/C18H13N3O2S/c22-12-5-3-4-11(8-12)16-10-24-18(19-16)21-20-15-9-17(23)14-7-2-1-6-13(14)15/h1-8,10,22H,9H2,(H,19,21)/b20-15+ |
Clave InChI |
IJUOIRMCCFIGCW-HMMYKYKNSA-N |
SMILES |
C1C(=NNC2=NC(=CS2)C3=CC(=CC=C3)O)C4=CC=CC=C4C1=O |
SMILES isomérico |
C1/C(=N\NC2=NC(=CS2)C3=CC(=CC=C3)O)/C4=CC=CC=C4C1=O |
SMILES canónico |
C1C(=NNC2=NC(=CS2)C3=CC(=CC=C3)O)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[1-Cyano-2-(methylamino)-2-oxoethylidene]hydrazino}benzamide](/img/structure/B385811.png)
![4-[(2E)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B385813.png)
![5-{2-[2-(benzylamino)-1-cyano-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxamide](/img/structure/B385814.png)
![N-benzyl-2-cyano-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetamide](/img/structure/B385815.png)

![5-{2-[1-cyano-2-(heptylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxamide](/img/structure/B385817.png)
![5-{2-[1-cyano-2-(heptylamino)-2-oxoethylidene]hydrazino}-N-methyl-1H-imidazole-4-carboxamide](/img/structure/B385819.png)
![Terephthalaldehyde bis[(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B385822.png)
![5-[2-(4-acetylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B385828.png)
![1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline](/img/structure/B385829.png)

![4-(4-chlorobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385831.png)
![3-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4-bromophenyl)-2-cyanoacrylamide](/img/structure/B385832.png)

